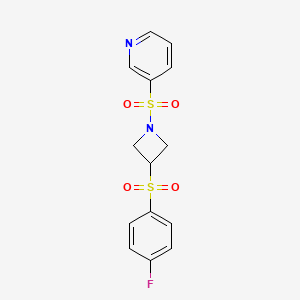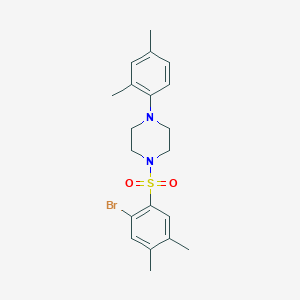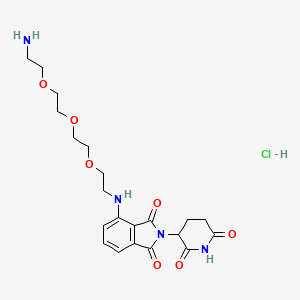![molecular formula C19H19FN6O B2378861 2-{[1-(5-フルオロピリミジン-2-イル)ピペリジン-4-イル]メチル}-6-(ピリジン-4-イル)-2,3-ジヒドロピリダジン-3-オン CAS No. 2097914-60-6](/img/structure/B2378861.png)
2-{[1-(5-フルオロピリミジン-2-イル)ピペリジン-4-イル]メチル}-6-(ピリジン-4-イル)-2,3-ジヒドロピリダジン-3-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities
科学的研究の応用
2-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic synthesis. One common approach starts with the preparation of the fluoropyrimidine intermediate, which is then coupled with a piperidine derivative. The final step involves the formation of the pyridazinone ring through cyclization reactions.
Fluoropyrimidine Intermediate Synthesis: The fluoropyrimidine can be synthesized via nucleophilic substitution reactions, where a suitable pyrimidine precursor is reacted with a fluorinating agent under controlled conditions.
Piperidine Coupling: The piperidine derivative is synthesized separately and then coupled with the fluoropyrimidine intermediate using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Cyclization to Form Pyridazinone: The final step involves cyclization to form the pyridazinone ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions, depending on the specific functional groups present.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
化学反応の分析
Types of Reactions
2-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoropyrimidine moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives where the fluorine atom is replaced by other functional groups.
作用機序
The mechanism of action of 2-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may bind to DNA or RNA, interfering with their replication or transcription, thereby exhibiting antimicrobial or antiviral effects.
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share the pyrimidine and pyridine moieties and exhibit similar biological activities.
Fluorinated Pyridines: Compounds with fluorine atoms on the pyridine ring, known for their unique chemical properties and biological activities.
Uniqueness
2-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is unique due to its combination of fluoropyrimidine, piperidine, and pyridazinone moieties, which confer distinct chemical reactivity and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
特性
IUPAC Name |
2-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c20-16-11-22-19(23-12-16)25-9-5-14(6-10-25)13-26-18(27)2-1-17(24-26)15-3-7-21-8-4-15/h1-4,7-8,11-12,14H,5-6,9-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIZCHKKONNVFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C4=NC=C(C=N4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2378778.png)
![2,4,5-trimethyl-N-[2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2378781.png)
![2-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2378783.png)

![N-cyclohexyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2378785.png)
![1-[(4-Chlorophenyl)methyl]-3'-[3-(trifluoromethyl)phenyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2378788.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2378791.png)

![2-Chloro-N-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2378794.png)




